molecular formula C10H14BN5O2 B14859830 (2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid

(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid

Cat. No.: B14859830
M. Wt: 247.06 g/mol
InChI Key: IOHZJQHVWQSTNH-UHFFFAOYSA-N
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Description

(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a pyrimidine ring, which is further substituted with an imidazole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Imidazole Group: The imidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The imidazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine or imidazole derivatives.

Scientific Research Applications

(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as proteases and kinases.

    Pathways Involved: Inhibition of enzyme activity through the formation of a covalent bond with the active site, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-4-YL)boronic acid
  • (2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-6-YL)boronic acid
  • (2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic ester

Uniqueness

(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H14BN5O2

Molecular Weight

247.06 g/mol

IUPAC Name

[2-(3-imidazol-1-ylpropylamino)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H14BN5O2/c17-11(18)9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8,17-18H,1-2,4H2,(H,13,14,15)

InChI Key

IOHZJQHVWQSTNH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NCCCN2C=CN=C2)(O)O

Origin of Product

United States

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